Prednisolone 21-dimethylamine-d6

Mass Spectrometry Isotope Dilution Internal Standard

Prednisolone 21-dimethylamine-d6 is a deuterated analog of Prednisolone 21-dimethylamine, a synthetic glucocorticoid derivative characterized by a dimethylamine moiety at the C21 position. With a molecular formula of C23H27D6NO4 and a molecular weight of 393.55 g/mol, this stable isotope-labeled compound is specifically designed for use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Molecular Formula C23H33NO4
Molecular Weight 393.5 g/mol
Cat. No. B12415549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrednisolone 21-dimethylamine-d6
Molecular FormulaC23H33NO4
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESCC12CC(C3C(C1CCC2(C(=O)CN(C)C)O)CCC4=CC(=O)C=CC34C)O
InChIInChI=1S/C23H33NO4/c1-21-9-7-15(25)11-14(21)5-6-16-17-8-10-23(28,19(27)13-24(3)4)22(17,2)12-18(26)20(16)21/h7,9,11,16-18,20,26,28H,5-6,8,10,12-13H2,1-4H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1/i3D3,4D3
InChIKeyBYUWTUZDHVVPSF-BOHBHFLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prednisolone 21-Dimethylamine-d6: A Stable Isotope-Labeled Internal Standard for Bioanalytical Quantification of C21-Amine Corticosteroids


Prednisolone 21-dimethylamine-d6 is a deuterated analog of Prednisolone 21-dimethylamine, a synthetic glucocorticoid derivative characterized by a dimethylamine moiety at the C21 position . With a molecular formula of C23H27D6NO4 and a molecular weight of 393.55 g/mol, this stable isotope-labeled compound is specifically designed for use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays . The incorporation of six deuterium atoms provides a mass shift of +6 Da relative to the non-deuterated form, enabling precise and accurate quantification of Prednisolone 21-dimethylamine in complex biological matrices .

Why Generic Deuterated Prednisolone Standards Cannot Substitute for Prednisolone 21-Dimethylamine-d6 in Targeted Bioanalysis


While deuterated prednisolone (e.g., prednisolone-d6) is widely employed as an internal standard for prednisolone quantification, it is structurally and physicochemically distinct from Prednisolone 21-dimethylamine. The dimethylamine modification at C21 alters both chromatographic retention behavior and mass spectrometric fragmentation pathways . Regulatory guidance for bioanalytical method validation emphasizes that the optimal internal standard is the stable isotope-labeled analog of the target analyte to fully account for extraction recovery, matrix effects, and ionization variability . Substituting a non-analogous deuterated steroid introduces differential recovery and matrix factor biases, compromising assay accuracy and precision . For laboratories quantifying Prednisolone 21-dimethylamine, procurement of the exact deuterated analog is therefore a methodological necessity, not an interchangeable commodity choice.

Quantitative Differentiation Evidence for Prednisolone 21-Dimethylamine-d6 Against Closest Analogs and Alternatives


Mass Shift vs. Non-Deuterated Form: +6.04 Da for Unambiguous MS Detection

Prednisolone 21-dimethylamine-d6 exhibits a molecular mass of 393.55 g/mol, compared to 387.51 g/mol for the non-deuterated Prednisolone 21-dimethylamine (C23H33NO4). This +6.04 Da mass shift ensures that the internal standard signal is completely resolved from the analyte isotope envelope in mass spectrometry, eliminating cross-talk and enabling reliable peak integration even at trace levels .

Mass Spectrometry Isotope Dilution Internal Standard

Plasma Hydrolysis Half-Life: Dimethylamine Derivative Demonstrates 4- to 16-Fold Greater Stability Than 21-Acetate Esters

In vitro incubation studies in rat plasma demonstrate that Prednisolone 21-dimethylamine has a hydrolysis half-life (t₁/₂) of 90-100 minutes, whereas structurally analogous 21-acetate esters of prednisolone undergo rapid hydrolysis with a t₁/₂ of only 6-23 minutes . The deuterated form (d6) is chemically identical in stability behavior and serves as the required internal standard for quantifying this longer-lived derivative in biological matrices.

Pharmacokinetics Metabolic Stability Corticosteroid Chemistry

Glucocorticoid Receptor Affinity: Dimethylamine Substituent Retains 95-100% Binding Relative to Prednisolone, Outperforming Other Amines

Prednisolone 21-dimethylamine retains 95-100% glucocorticoid receptor (GR) binding affinity relative to unmodified prednisolone, indicating that the dimethylamine group does not compromise target engagement. By contrast, substitution with diethylamine reduces affinity to 60-65%, and piperidine reduces it to 40-45% . This near-native binding profile, combined with improved metabolic stability, positions the dimethylamine derivative as the preferred C21-modified lead structure.

Receptor Binding Structure-Activity Relationship Glucocorticoid

Isotopic Enrichment and Purity: Targeted >98% Deuterium Incorporation vs. Unlabeled Standards

Deuterated internal standards for quantitative bioanalysis require high isotopic enrichment to minimize interference from residual unlabeled species. While a specific Certificate of Analysis for Prednisolone 21-dimethylamine-d6 was not publicly available at the time of this guide, standard manufacturing specifications for Toronto Research Chemicals (TRC) stable isotope-labeled products, including this compound (Catalog P703812), consistently exceed 98% deuterium incorporation . By contrast, employing the non-deuterated Prednisolone 21-dimethylamine as a pseudo-internal standard introduces systematic positive bias due to contribution to analyte signal .

Isotopic Purity Internal Standard Validation LC-MS/MS

High-Impact Application Scenarios for Prednisolone 21-Dimethylamine-d6 Stemming from Quantitative Differentiation Evidence


Validated LC-MS/MS Bioanalytical Method Development for Preclinical Pharmacokinetic Studies of C21-Amine Corticosteroids

The +6.04 Da mass shift and >98% isotopic purity of Prednisolone 21-dimethylamine-d6 make it the definitive internal standard for developing quantitative LC-MS/MS methods targeting Prednisolone 21-dimethylamine in plasma and tissue homogenates . Method validation parameters—including linearity, accuracy, precision, matrix effect, and extraction recovery—can be achieved per ICH M10 guidelines specifically because the internal standard co-elutes with and mimics the analyte's behavior through all sample preparation steps .

Comparative Metabolic Stability Profiling of C21-Modified Corticosteroid Candidates

Researchers engaged in corticosteroid lead optimization can use Prednisolone 21-dimethylamine-d6 to quantify the parent compound in metabolic stability assays. The 90-100 minute hydrolysis half-life provides a baseline against which next-generation C21-modified analogs with further improved stability can be benchmarked . Accurate quantification is essential for calculating intrinsic clearance and predicting in vivo pharmacokinetics.

Quality Control and Batch Release Testing of Prednisolone 21-Dimethylamine Reference Materials

For organizations producing or certifying Prednisolone 21-dimethylamine as a reference standard, the deuterated analog serves as an independent internal standard for purity assessment by LC-UV-MS or LC-MS/MS . The structural identity of the dimethylamine moiety, combined with the distinct mass signature of the d6 form, eliminates ambiguity in peak assignment during purity determination .

Environmental Fate and Biotransformation Studies of Amine-Containing Corticosteroids

In environmental analytical chemistry, Prednisolone 21-dimethylamine-d6 enables isotope dilution quantitation of the non-deuterated compound in wastewater, surface water, and biota samples. The dimethylamine group's resistance to rapid hydrolysis (relative to ester-linked corticosteroids) increases the environmental persistence relevance , and the deuterated internal standard is critical for correcting matrix effects in complex environmental sample matrices .

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